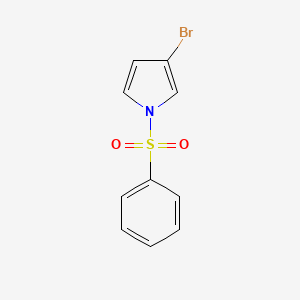

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-bromopyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJNJSNVXSVBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 1-(benzenesulfonyl)-3-bromo-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is strategically divided into two primary stages: the N-protection of the pyrrole ring with a benzenesulfonyl group, followed by the regioselective electrophilic bromination at the C3 position. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the rationale behind the procedural choices, ensuring a reproducible and efficient synthesis.

Introduction

Pyrrole and its derivatives are fundamental scaffolds in numerous biologically active compounds and functional materials.[1] The targeted functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry. However, the inherent reactivity of the pyrrole nucleus often leads to challenges in achieving regioselectivity. Direct electrophilic substitution of unprotected pyrrole typically occurs at the C2 position. To steer the substitution to the less reactive C3 position, a common and effective strategy is the introduction of a bulky and electron-withdrawing protecting group on the pyrrole nitrogen. The benzenesulfonyl group serves this purpose admirably, deactivating the ring towards electrophilic attack and sterically hindering the C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions.[2] This guide focuses on a robust and widely applicable pathway to synthesize this compound, a versatile intermediate for further chemical elaboration.[3]

Synthesis Pathway Overview

The synthesis of this compound is efficiently accomplished via a two-step sequence. The first step involves the N-sulfonylation of pyrrole with benzenesulfonyl chloride to yield 1-(benzenesulfonyl)-1H-pyrrole. The second step is the regioselective bromination of the N-protected pyrrole at the C3 position using an electrophilic bromine source, typically N-bromosuccinimide (NBS).

Caption: Two-step synthesis of this compound.

Part 1: N-Sulfonylation of Pyrrole

Mechanism and Rationale

The initial step in the synthesis is the protection of the pyrrole nitrogen. The N-H proton of pyrrole is weakly acidic and can be deprotonated by a suitable base to form the pyrrolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride in a nucleophilic acyl substitution-like reaction to form the N-sulfonylated product. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrrole, driving the reaction to completion. Alternatively, phase-transfer catalysis can be employed for a milder reaction setup.[4]

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)-1H-pyrrole

Materials:

-

Pyrrole

-

Benzenesulfonyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, observed by the cessation of hydrogen gas evolution.

-

Slowly add benzenesulfonyl chloride (1.05 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 1-(benzenesulfonyl)-1H-pyrrole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | 87-89 °C[5] |

Part 2: Regioselective Bromination

Mechanism and Rationale

The benzenesulfonyl group, being strongly electron-withdrawing, deactivates the pyrrole ring towards electrophilic aromatic substitution. This deactivation is more pronounced at the α-positions (C2 and C5) due to the proximity to the nitrogen atom. Consequently, electrophilic attack is directed to the β-positions (C3 and C4). N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine (Br+).[6] The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the π-system of the pyrrole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the 3-bromo-substituted product.[7]

Sources

- 1. 1-(Benzenesulfonyl)Pyrrole - Properties, Uses, Safety, Supplier China | High-Purity Chemical Compound Information [pipzine-chem.com]

- 2. Buy this compound | 1192217-75-6 [smolecule.com]

- 3. 1-(PHENYLSULFONYL)PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 4. Purification [chem.rochester.edu]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. How To [chem.rochester.edu]

Chemical properties of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Introduction: A Versatile Heterocyclic Building Block

This compound is a strategically important heterocyclic compound in the fields of organic synthesis and medicinal chemistry. Its structure is characterized by a five-membered aromatic pyrrole ring, which is a common scaffold in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The molecule's utility is significantly enhanced by its two key functional groups: the N-benzenesulfonyl group and the C3-bromine atom.

The benzenesulfonyl group serves a dual purpose. Primarily, it acts as a robust protecting group for the otherwise reactive pyrrole nitrogen, enhancing the compound's stability and modulating its reactivity.[4][5] Secondly, it functions as a powerful electron-withdrawing group, which influences the regioselectivity of subsequent chemical transformations on the pyrrole ring. The bromine atom at the 3-position is the molecule's primary reactive handle, making it an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7][8] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical and Safety Data

A summary of the key physical and chemical properties for this compound is presented below. This data is essential for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1192217-75-6 | [9][10][11] |

| Molecular Formula | C₁₀H₈BrNO₂S | [9][10][12] |

| Molecular Weight | 286.14 g/mol | [9][11] |

| Appearance | Off-white solid | [10] |

| Purity | Typically >95-97% | [10][11] |

| Storage | Store at room temperature | [10] |

Safety Information

This compound should be handled with appropriate laboratory precautions.

-

GHS Pictogram : GHS07 (Exclamation Mark)[10]

-

Signal Word : Warning[10]

-

Hazard Statements : Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Statements : Avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment as required.[10]

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a two-step sequence starting from pyrrole. This process leverages the principles of nitrogen protection followed by regioselective halogenation.

-

N-Sulfonylation : The pyrrole nitrogen is first protected using benzenesulfonyl chloride. This reaction is usually performed under basic conditions to neutralize the HCl byproduct. Phase-transfer catalysts like tetrabutylammonium hydrogen sulfate can be employed to facilitate the reaction between the aqueous base and the organic reagents.[13]

-

Regioselective Bromination : The N-benzenesulfonyl group deactivates the pyrrole ring towards electrophilic substitution but strongly directs incoming electrophiles to the C3 (meta) position.[4][5] This directing effect allows for the selective introduction of a bromine atom at the desired position using a suitable brominating agent, such as N-Bromosuccinimide (NBS).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While raw spectral data requires direct instrumental analysis, the expected spectroscopic signatures can be predicted based on the molecule's structure. Such analysis is crucial for confirming the identity and purity of the synthesized compound.[14]

-

¹H NMR : The spectrum would show signals for the three distinct pyrrole protons, likely as multiplets or doublets of doublets, and signals for the five protons of the benzenesulfonyl group in the aromatic region (approx. 7.5-8.0 ppm).

-

¹³C NMR : The spectrum would display ten distinct signals corresponding to each carbon atom in the molecule. The carbon bearing the bromine (C3) would appear at a characteristic chemical shift.

-

IR Spectroscopy : Key vibrational bands would include strong absorptions for the S=O stretches of the sulfonyl group (approx. 1350 and 1170 cm⁻¹), C-N stretching, aromatic C=C stretching, and C-H bending.

-

Mass Spectrometry : The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the definitive isotopic signature for a compound containing one bromine atom.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions, which enable the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this context, this compound is coupled with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[6][15][16] This reaction is highly efficient for creating 3-aryl- or 3-heteroarylpyrrole derivatives, which are prevalent motifs in pharmacologically active molecules.[7][8]

Causality : The success of this reaction hinges on the palladium catalyst's ability to insert into the C-Br bond of the pyrrole (Oxidative Addition), exchange its bromine for the organic group from the boronic acid (Transmetalation), and then release the new coupled product while regenerating the catalyst (Reductive Elimination). The benzenesulfonyl group ensures the stability of the pyrrole ring under the reaction conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Pyrrole Chemistry. XXVIII. Substitution Reactions of [research.amanote.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 1192217-75-6 [chemicalbook.com]

- 10. This compound 97% | CAS: 1192217-75-6 | AChemBlock [achemblock.com]

- 11. keyorganics.net [keyorganics.net]

- 12. Buy this compound | 1192217-75-6 [smolecule.com]

- 13. 1-(PHENYLSULFONYL)PYRROLE synthesis - chemicalbook [chemicalbook.com]

- 14. This compound(1192217-75-6) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Activating the 3-Position: A Technical Guide to the Reactivity of 3-Bromopyrrole Derivatives

Abstract

Pyrrole, a cornerstone of heterocyclic chemistry, is a privileged scaffold in medicinal chemistry and materials science. While functionalization of the electron-rich 2- and 5-positions is well-established, selective manipulation of the 3- and 4-positions presents a greater challenge and a significant opportunity for the synthesis of novel molecular architectures. This in-depth technical guide focuses on the reactivity of the bromine atom in 3-bromopyrrole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the electronic factors governing reactivity, explore a range of powerful synthetic transformations, and provide detailed, field-proven protocols to empower your research.

Introduction: The Significance of the C3-Functionalized Pyrrole

The pyrrole ring is a fundamental structural motif in a vast array of natural products and pharmaceutical agents, including the blockbuster drug atorvastatin (Lipitor), and various anticancer agents. The regioselective functionalization of the pyrrole nucleus is therefore of paramount importance in drug discovery and development. While electrophilic substitution reactions typically favor the C2 and C5 positions, the development of methods for the selective functionalization of the C3 position has opened new avenues for creating diverse and complex molecular libraries.

3-Bromopyrrole derivatives serve as versatile synthetic intermediates, enabling the introduction of a wide range of substituents at this less accessible position. The strategic placement of a bromine atom at C3 provides a handle for a multitude of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide will provide a detailed exploration of these key reactions, offering both mechanistic insights and practical, step-by-step protocols.

The Electronic Landscape of 3-Bromopyrrole: The Role of the N-Substituent

The reactivity of the bromine atom at the 3-position of the pyrrole ring is intricately linked to the electronic nature of the pyrrole nucleus and, crucially, the identity of the substituent on the nitrogen atom. The pyrrole ring is an electron-rich aromatic system, which can influence the key steps of many catalytic cycles.

The N-substituent plays a pivotal role in modulating the reactivity of the 3-bromopyrrole system. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl, phenylsulfonyl) or bulky silyl groups (e.g., triisopropylsilyl or TIPS), are often employed for several key reasons:

-

Directing Group for Bromination: The use of bulky N-protecting groups can sterically hinder the more reactive C2 and C5 positions, directing electrophilic bromination to the C3 position.[1]

-

Modulation of Ring Electronics: Electron-withdrawing groups decrease the electron density of the pyrrole ring, which can impact the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Facilitation of Deprotonation: In some cases, an electron-withdrawing N-substituent can facilitate deprotonation at the C2 position, a competing reaction pathway.

Conversely, N-alkyl or N-aryl substituents will have a less pronounced electronic effect, and their influence will be primarily steric. Understanding these nuances is critical for selecting the appropriate N-substituent for a desired transformation and for optimizing reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds at C3

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the cornerstone of C3-functionalization of 3-bromopyrrole derivatives.[2] These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of biaryl and vinyl-aryl structures. The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the pyrrole ring can influence the rate of the oxidative addition of the 3-bromopyrrole to the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for stabilizing the active catalyst and facilitating the elementary steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-3-bromopyrrole with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-protected 3-bromopyrrole with an arylboronic acid.

Materials:

-

N-Tosyl-3-bromopyrrole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous toluene

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add N-tosyl-3-bromopyrrole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Bromopyrroles

| Entry | N-Protecting Group | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | SEM | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 95 |

| 2 | Boc | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 3 | Tosyl | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 80 | 88 |

| 4 | H | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 75 |

Data is compiled from representative literature procedures and is intended for comparative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

Mechanistic Considerations:

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The amine base is crucial for both the deprotonation of the terminal alkyne and for maintaining the palladium catalyst in its active Pd(0) state.

Experimental Protocol: Sonogashira Coupling of N-(Phenylsulfonyl)-3-bromopyrrole with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of an N-protected 3-bromopyrrole with a terminal alkyne.[4]

Materials:

-

N-(Phenylsulfonyl)-3-bromopyrrole (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask, add N-(phenylsulfonyl)-3-bromopyrrole, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent and the amine base.

-

Add phenylacetylene dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines.[5][6] This reaction has become an indispensable tool in medicinal chemistry, where the arylamine motif is prevalent in a wide range of bioactive molecules.[5]

Mechanistic Considerations:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product and regenerate the Pd(0) catalyst.[5] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields, particularly with challenging substrates.[7]

Experimental Protocol: Buchwald-Hartwig Amination of N-Methyl-3-bromopyrrole with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of an N-substituted 3-bromopyrrole.

Materials:

-

N-Methyl-3-bromopyrrole (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

-

(±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask, add Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by N-methyl-3-bromopyrrole and aniline.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The Heck Reaction and Stille Coupling: Further Avenues for C-C Bond Formation

While less commonly reported for 3-bromopyrrole derivatives compared to Suzuki and Sonogashira couplings, the Heck and Stille reactions represent valuable alternative strategies for C-C bond formation.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene.[8] For 3-bromopyrroles, this would enable the introduction of vinyl substituents at the C3 position. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide.[9][10] A key advantage of organostannanes is their stability to air and moisture.[9] However, the toxicity of tin compounds is a significant drawback.[9][10]

Due to the limited number of specific examples for 3-bromopyrroles in the literature, researchers are encouraged to adapt protocols developed for other brominated heterocycles, with careful optimization of reaction conditions.

Metal-Halogen Exchange: A Gateway to Diverse Functionality

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful and rapid method for converting the C-Br bond of a 3-bromopyrrole into a C-Li bond. The resulting 3-lithiopyrrole is a potent nucleophile that can react with a wide range of electrophiles, providing access to a diverse array of 3-substituted pyrroles.

Key Considerations:

-

N-Protection is Crucial: The pyrrole N-H is acidic and will be deprotonated by the organolithium reagent. Therefore, N-protection is essential for successful lithium-halogen exchange at the C3 position. Bulky silyl groups, such as the triisopropylsilyl (TIPS) group, are particularly effective as they also sterically disfavor deprotonation at the adjacent C2 position.[1]

-

Low Temperatures are Required: Organolithium reagents are highly reactive, and lithium-halogen exchange reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

-

Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used reagents for this transformation.

Experimental Protocol: Lithium-Halogen Exchange of N-TIPS-3-bromopyrrole and Quenching with DMF

This protocol describes the formation of N-TIPS-3-lithiopyrrole and its subsequent reaction with N,N-dimethylformamide (DMF) to yield the corresponding 3-formylpyrrole.[11]

Materials:

-

N-TIPS-3-bromopyrrole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (1.5 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of N-TIPS-3-bromopyrrole in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add DMF dropwise to the solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Less Trodden Path

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[12] For this reaction to occur on an electron-rich ring like pyrrole, the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group is typically required to activate the ring towards nucleophilic attack.[12][13]

While SNAr reactions on 3-bromopyrroles are not widely reported, it is a plausible transformation if the pyrrole ring is sufficiently activated. For example, the presence of a nitro group at the C2 or C5 position could potentially enable the displacement of the C3 bromine by a strong nucleophile such as an alkoxide or an amine.

Researchers interested in exploring this avenue should consider the synthesis of appropriately substituted 3-bromopyrrole precursors and screen a range of strong nucleophiles and reaction conditions.

Conclusion and Future Outlook

3-Bromopyrrole derivatives are undeniably valuable and versatile intermediates in modern organic synthesis. The strategic placement of a bromine atom at the C3 position unlocks a wealth of synthetic possibilities, primarily through the application of powerful palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This guide has provided a comprehensive overview of the key transformations, offering both mechanistic understanding and practical, actionable protocols.

The continued development of more active and selective catalysts, particularly for the more challenging Heck and Stille couplings of 3-bromopyrroles, will further expand the synthetic utility of these important building blocks. Furthermore, the exploration of novel reaction pathways, such as the strategic application of nucleophilic aromatic substitution, holds the potential to uncover new and efficient methods for the synthesis of complex, C3-functionalized pyrroles. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of understanding and exploiting the reactivity of 3-bromopyrrole derivatives will undoubtedly increase.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Literature review of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole applications

An In-depth Technical Guide to the Applications of 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Value of a Functionalized Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3][4] However, the inherent reactivity of the pyrrole nucleus presents a significant challenge for its selective functionalization. This guide focuses on a key synthetic intermediate that elegantly circumvents these challenges: This compound .

The strategic placement of two key functional groups transforms the pyrrole ring into a versatile and predictable building block. The N-benzenesulfonyl group acts as more than just a protecting group; its strong electron-withdrawing nature modulates the aromaticity and reactivity of the pyrrole core, enabling a wider range of synthetic transformations.[5][6][7] Concurrently, the bromine atom at the C3 position serves as an exceptionally effective synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[8] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and core applications of this powerful intermediate, grounded in mechanistic principles and actionable protocols.

The Synthetic Utility of this compound

The power of this compound lies in its design. The benzenesulfonyl group deactivates the pyrrole ring towards typical electrophilic aromatic substitution, preventing unwanted side reactions, while the C3-bromo position provides a specific site for introducing molecular complexity.

Caption: General synthetic workflow utilizing the title compound.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved in a two-step sequence starting from pyrrole.

-

N-Sulfonylation: Pyrrole is treated with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium hydride) to form 1-(benzenesulfonyl)-1H-pyrrole. This step protects the nitrogen atom and reduces the electron density of the ring.[5]

-

Regioselective Bromination: The N-protected pyrrole is then subjected to bromination. The directing effect of the sulfonyl group favors halogenation at the C3 position. Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent are commonly employed to install the bromine atom regioselectively.[9]

Palladium-Catalyzed Cross-Coupling: The Workhorse Application

The C(sp²)–Br bond at the 3-position is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational to modern organic synthesis due to their broad functional group tolerance and reliability.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized application for this substrate, enabling the formation of a carbon-carbon bond between the pyrrole C3 position and a wide array of aryl, heteroaryl, or vinyl groups.[10]

Causality: The reaction is driven by the catalytic cycle of a palladium(0) species. The cycle involves the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with an activated boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[10] The base is crucial for activating the boronic acid to facilitate the transmetalation step.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water.

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-1-(benzenesulfonyl)-1H-pyrrole.[11]

| Coupling Partner | Catalyst | Base | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 61 | [11] |

| 2-Pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 70 | [12] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | ~75 (typical) | [11] |

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is critical in pharmaceutical development.[13] The Buchwald-Hartwig amination provides a direct route to synthesize 3-amino-pyrrole derivatives from this compound.[14][15]

Causality: This reaction also proceeds via a palladium-catalyzed cycle.[15] A key difference is the coordination of the amine to the palladium center after oxidative addition, followed by base-mediated deprotonation to form a palladium-amido complex. Reductive elimination from this complex forges the C-N bond.[14] The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich ligands to promote efficient reductive elimination.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv).

-

Solvent Addition: Add a dry, degassed aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purification: Purify the residue by flash chromatography.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the synthesis of 3-alkynylpyrroles, which are valuable precursors for more complex heterocyclic systems and conjugated materials.[18][19]

Causality: The reaction uniquely employs a dual catalytic system of palladium and copper(I).[20] The palladium cycle mirrors that of other cross-couplings. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, leading to the final product after reductive elimination.[19][21] Copper-free versions often require stronger bases or different ligands but avoid issues of alkyne homocoupling.[22]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv), and the terminal alkyne (1.1-1.5 equiv).

-

Solvent and Base: Dissolve the components in a degassed solvent such as THF or DMF, and add a degassed amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. Monitor for completion by TLC.

-

Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the resulting crude product by column chromatography.

Heck Reaction for C-C Alkene Formation

The Heck reaction allows for the arylation of alkenes, producing 3-vinylpyrrole derivatives.[23] These structures are useful for polymerization and as intermediates in natural product synthesis.

Causality: The mechanism involves oxidative addition of palladium into the C-Br bond, followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the C=C double bond of the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.

The Benzenesulfonyl Group: Deprotection and Final Product Synthesis

A key advantage of the benzenesulfonyl group is that it can be readily removed to unveil the N-H pyrrole, which is often the desired final product or a necessary intermediate for further N-functionalization.[6]

Caption: Common deprotection strategies for the N-benzenesulfonyl group.

Protocol: Base-Mediated Deprotection

-

Setup: Dissolve the N-protected pyrrole (1.0 equiv) in a protic solvent like methanol or ethanol.

-

Reagent Addition: Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3.0-5.0 equiv).

-

Execution: Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction, neutralize with aqueous acid (e.g., 1M HCl), and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected pyrrole.[24]

Applications in Biologically Active Molecules

The 3-substituted pyrrole motif is a cornerstone of many biologically active natural products and pharmaceuticals.[25][26][27] The synthetic routes enabled by this compound are instrumental in accessing these complex molecules. For instance, many marine natural products contain highly substituted pyrrole cores, and their total synthesis often relies on the step-wise functionalization of a pre-activated pyrrole ring.[1] Derivatives have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9][28]

Conclusion and Future Outlook

This compound is a testament to the power of strategic functionalization in organic synthesis. It provides a reliable and versatile platform for accessing a diverse array of 3-substituted pyrroles through robust and well-understood cross-coupling methodologies. Its utility in the synthesis of complex, biologically relevant molecules ensures its continued importance in academic and industrial research. Future developments will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems (e.g., using earth-abundant metals), and applying this building block to the synthesis of novel functional materials and next-generation therapeutics.

References

-

ResearchGate. (n.d.). Selected examples of biologically active 3-pyrrolines. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Retrieved from [Link]

-

National Institutes of Health. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Retrieved from [Link]

-

Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Retrieved from [Link]

-

PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Yaragorla, S., & Anderson, E. A. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020). Organic Chemistry Frontiers, 8(15), 4235-4275. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Retrieved from [Link]

-

ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Retrieved from [Link]

-

R Discovery. (2011, April 16). New condensed pyrroles of potential biological interest: Syntheses and structure–activity relationship studies. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-(Benzenesulfonyl)Pyrrole - Properties, Uses, Safety, Supplier China. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐bromopyrrole and its coupling reaction. Retrieved from [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

-

PubMed. (2014, July 18). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(Benzenesulfonyl)Pyrrole - Properties, Uses, Safety, Supplier China | High-Purity Chemical Compound Information [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-bromo-1H-pyrrole | 87630-40-8 | Benchchem [benchchem.com]

- 9. Buy this compound | 1192217-75-6 [smolecule.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heck reaction - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 28. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

The Advent of a Versatile Synthon: A Technical Guide to the Discovery and First Synthesis of 1-(Benzenesulfonyl)-3-bromo-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 1-(benzenesulfonyl)-3-bromo-1H-pyrrole. Developed not as an isolated chemical curiosity, but out of the pressing need for a stable and regioselectively functionalized pyrrole building block, this compound has proven instrumental in the total synthesis of complex natural products. We will delve into the strategic rationale behind its design, provide a detailed, field-tested protocol for its first synthesis, and explore its pivotal role as a versatile intermediate in modern synthetic chemistry, particularly in the construction of marine alkaloids with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon in their own synthetic endeavors.

Introduction: The Challenge of Pyrrole Functionalization and the Genesis of a Solution

The pyrrole nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[1][2] From the life-sustaining porphyrin ring of heme to potent anticancer alkaloids, the substituted pyrrole core is a privileged scaffold in medicinal chemistry.[3][4] However, the inherent reactivity of the pyrrole ring presents a formidable challenge to the synthetic chemist. The electron-rich nature of the heterocycle makes it prone to polymerization under acidic conditions and favors electrophilic substitution at the α-position (C2/C5).[5] Consequently, the regioselective synthesis of β-substituted (C3/C4) pyrroles has historically been a significant hurdle.

The impetus for the development of this compound arose from the synthetic challenges posed by the lamellarin class of marine alkaloids.[6][7] These complex polyaromatic compounds, which exhibit potent cytotoxic and anti-HIV activities, feature a core 3,4-diarylpyrrole structure.[6] Early synthetic strategies were hampered by the difficulty of introducing substituents at the C3 and C4 positions of the pyrrole ring. This necessity became the mother of invention, leading to the design of a pyrrole substrate that was both stabilized against degradation and electronically biased for β-functionalization. The introduction of a strong electron-withdrawing benzenesulfonyl group on the pyrrole nitrogen proved to be the key innovation.[5] This "protecting" group serves a dual purpose: it tempers the excessive reactivity of the pyrrole ring, preventing polymerization, and it electronically deactivates the α-positions, thereby directing electrophilic attack to the β-position.[5][8] The subsequent bromination at the C3 position furnishes a versatile handle for the introduction of various substituents via modern cross-coupling methodologies.

The First Synthesis: A Protocol Grounded in Causality

The first synthesis of this compound is a logical and elegant two-step process, commencing with the protection of the pyrrole nitrogen, followed by a regioselective bromination. This approach has become the standard method for accessing this crucial intermediate.

Step 1: N-Benzenesulfonylation of Pyrrole

The initial step involves the installation of the benzenesulfonyl protecting group onto the pyrrole nitrogen. This is a standard procedure for the protection of amines and related heterocyles.

-

Reaction: Pyrrole reacts with benzenesulfonyl chloride in the presence of a base to yield 1-(benzenesulfonyl)-1H-pyrrole.

-

Causality of Reagent Selection:

-

Benzenesulfonyl Chloride: This is the electrophilic source of the benzenesulfonyl group. Its reactivity is well-calibrated for this transformation.

-

Base (e.g., Sodium Hydroxide, Triethylamine): A base is required to deprotonate the pyrrole nitrogen, generating the nucleophilic pyrrolide anion, which then attacks the sulfonyl chloride. The choice of base can influence reaction conditions (e.g., aqueous vs. organic solvent).

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium hydrogensulfate): In biphasic systems (e.g., dichloromethane/water), a phase transfer catalyst is often employed to facilitate the transport of the hydroxide ion into the organic phase, where the reaction occurs.[8]

-

Step 2: Regioselective Bromination of 1-(Benzenesulfonyl)-1H-pyrrole

With the nitrogen protected and the ring system electronically modified, the regioselective introduction of bromine at the C3 position can be achieved.

-

Reaction: 1-(Benzenesulfonyl)-1H-pyrrole is treated with a suitable brominating agent, typically N-bromosuccinimide (NBS), to afford this compound.

-

Causality of Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is a mild and highly selective source of electrophilic bromine.[9] Its use avoids the harsh conditions and potential side reactions associated with using elemental bromine (Br₂). In the presence of a trace amount of acid, the carbonyl group of NBS can be protonated, making the bromine atom more electrophilic and susceptible to attack by the electron-rich pyrrole ring.[10]

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)): An inert aprotic solvent is used to dissolve the reactants and facilitate the reaction without participating in it. The choice of solvent can influence reaction rates and yields. Low temperatures (e.g., -78 °C) are often employed to enhance selectivity and minimize the formation of byproducts.[11]

-

Experimental Protocols

The following protocols represent a validated and reproducible methodology for the synthesis of this compound.

Synthesis of 1-(Benzenesulfonyl)-1H-pyrrole

Caption: Workflow for the N-benzenesulfonylation of pyrrole.

Procedure:

-

To a stirred solution of pyrrole (1.0 eq) in dichloromethane (DCM) is added a solution of sodium hydroxide (1.5 eq) in water.

-

Tetrabutylammonium hydrogensulfate (0.05 eq) is added as a phase transfer catalyst.

-

The mixture is cooled to 0 °C, and benzenesulfonyl chloride (1.1 eq) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(benzenesulfonyl)-1H-pyrrole as a white solid.

Synthesis of this compound

Caption: Regioselective bromination to yield the target compound.

Procedure:

-

A solution of 1-(benzenesulfonyl)-1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

N-Bromosuccinimide (NBS) (1.05 eq), dissolved in a minimum amount of anhydrous THF, is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white to off-white solid.[3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂S | [12] |

| Molecular Weight | 286.14 g/mol | [13] |

| Appearance | White to off-white solid | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.95 (d, 2H), 7.73 (t, 1H), 7.63 (t, 2H), 7.51 (t, 1H), 6.99 (dd, 1H), 6.47 (dd, 1H) | [13] |

| ¹³C NMR | Predicted values may vary; experimental data should be obtained for confirmation. | |

| Mass Spectrometry (MS) | Expected m/z for [M]+: 284.9459 and 286.9439 (isotopic pattern for Br) | |

| Infrared (IR) | Characteristic peaks for S=O stretch (~1370, 1180 cm⁻¹), C-N stretch, and aromatic C-H bends. |

The Synthetic Utility of a Modern Building Block

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[14]

Suzuki-Miyaura Cross-Coupling Reactions

The C3-bromo substituent serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond between the pyrrole ring and a variety of aryl or heteroaryl boronic acids or esters.[15][16] This reaction is central to the synthesis of the 3,4-diarylpyrrole core of the lamellarin alkaloids.[17][18]

Caption: Suzuki-Miyaura cross-coupling of this compound.

This strategic bond formation allows for the controlled and efficient construction of the complex polycyclic frameworks found in many natural products targeted for drug development. The benzenesulfonyl group can be readily removed under mild basic conditions at a later stage in the synthesis to reveal the free N-H pyrrole.

Conclusion

The development of this compound is a prime example of how a specific challenge in total synthesis can drive the creation of a broadly applicable and powerful chemical tool. By addressing the inherent difficulties of pyrrole functionalization, its discovery and first synthesis have paved the way for the efficient construction of a wide range of complex molecules, most notably the lamellarin family of marine alkaloids. The logical and robust synthetic protocol, coupled with its predictable reactivity in cross-coupling reactions, ensures that this compound will remain a valuable asset in the arsenal of synthetic chemists in academia and the pharmaceutical industry for the foreseeable future.

References

- Álvarez, M., et al. (2011). Recent Advances in Lamellarin Alkaloids: Isolation, Synthesis and Activity. Anti-Cancer Agents in Medicinal Chemistry, 8(8), 746-760.

- Banwell, M. G., et al. (1997). A Synthesis of the Lamellarin Skeleton.

- Costenla, D., et al. (2004). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Chemical Reviews, 104(9), 3763-3808.

- Handy, S. T., et al. (2002). A Flexible and Convergent Approach to the Lamellarin Alkaloids: The Total Synthesis of Lamellarin G Trimethyl Ether. Organic Letters, 4(11), 1823-1826.

- Iwao, M., et al. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins O, P, Q, and R. Tetrahedron, 64(37), 8659-8671.

- Gupton, J. T., et al. (2007). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 12(11), 2465-2475.

- Ohta, S., et al. (2008). Synthesis and biological evaluation of lamellarin D analogues as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry, 16(16), 7684-7694.

- Pla, D., Albericio, F., & Álvarez, M. (2014). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Marine Drugs, 12(5), 2632-2678.

- Meshram, H. M., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2(2), 159-165.

- Żołnowska, B., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)

- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.

- Lindsey, J. S., et al. (2023). Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. Molecules, 28(3), 1269.

- Li, B., et al. (2018). Synthesis of 3‐bromopyrrole and its coupling reaction. Applied Organometallic Chemistry, 32(12), e4577.

- Wang, X., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

- Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795.

- Kozikowski, A. P., & Cheng, X. M. (1987). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Tetrahedron Letters, 28(28), 3189-3192.

- Khan, I., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

- Li, Y., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34567-34576.

- Chen, J., et al. (2017). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines.

- Iwao, M., et al. (2007). Regioselective Synthesis of 2,4-Differentially Arylated Pyrroles and Its Application to The Synthesis of Lamellarins. Heterocycles, 74, 539-548.

- Shim, Y. K., et al. (2000). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 21(8), 775-776.

- Kaur, M., et al. (2015).

- Kumar, N. M., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.

- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28930-28934.

-

Kurimura, M. (2017, June 21). Re: How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? [Online forum post]. ResearchGate. Retrieved from [Link]

- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28930-28934.

-

Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Retrieved from [Link]

- Singh, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 4(4), 1-12.

-

PubChem. (n.d.). 1H-Pyrrole, 3-benzoyl-1-(phenylsulfonyl)-. Retrieved from [Link]

- Reddy, T. S., et al. (2019).

- Sharma, V., et al. (2016). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 13(5), 686-704.

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

- Kumar, N. M., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

- Ibrahim, M. A. A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4983.

- Ciamala, K., et al. (2004). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Arkivoc, 2004(5), 385-394.

Sources

- 1. scispace.com [scispace.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Buy this compound | 1192217-75-6 [smolecule.com]

- 13. This compound(1192217-75-6) 1H NMR [m.chemicalbook.com]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole: A Strategic Building Block for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Among the diverse array of functionalized pyrroles, 1-(benzenesulfonyl)-3-bromo-1H-pyrrole has emerged as a particularly valuable and versatile building block. The benzenesulfonyl protecting group effectively modulates the electron density of the pyrrole ring, enhancing its stability and allowing for selective functionalization.[5][6] The strategically positioned bromine atom at the 3-position serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in medicinal chemistry, offering insights into its role in the construction of complex, biologically active molecules.

Introduction: The Strategic Advantage of the Benzenesulfonyl Moiety

The inherent reactivity of the pyrrole ring, while advantageous for certain transformations, can also lead to undesired side reactions and instability. The introduction of an electron-withdrawing benzenesulfonyl group at the nitrogen atom serves a dual purpose. Firstly, it significantly attenuates the nucleophilicity of the pyrrole ring, rendering it less susceptible to electrophilic attack and polymerization.[5][6] Secondly, it directs functionalization to specific positions, offering a level of regiocontrol that is often challenging to achieve with unprotected pyrroles. This strategic protection is a cornerstone of its utility in multi-step syntheses.[5]

The bromine atom at the 3-position is the key to the synthetic versatility of this building block. Its presence opens the door to a plethora of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8][9]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from pyrrole.

Step 1: Sulfonylation of Pyrrole

Pyrrole is first reacted with benzenesulfonyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to afford 1-(benzenesulfonyl)-1H-pyrrole. This reaction proceeds via nucleophilic attack of the pyrrole nitrogen on the sulfonyl chloride.

Step 2: Regioselective Bromination

The resulting 1-(benzenesulfonyl)-1H-pyrrole is then subjected to regioselective bromination. The directing effect of the benzenesulfonyl group favors substitution at the 3-position. Common brominating agents for this transformation include N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.[10]

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Key Cross-Coupling Reactions in Medicinal Chemistry

The bromine atom at the 3-position of this compound is a versatile handle for introducing a wide array of functional groups through various palladium-catalyzed cross-coupling reactions. These reactions are central to building the molecular complexity required for potent and selective drug candidates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds.[11][12] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position. These moieties are frequently found in biologically active molecules and can significantly influence a compound's pharmacological profile.[13]

Typical Reaction Conditions:

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction cycle |

| Boronic Acid/Ester | Phenylboronic acid, Pyridine-3-boronic acid | Source of the new carbon fragment |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and facilitates transmetalation |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |

Protocol: Suzuki-Miyaura Coupling

-

To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial linkage in a vast number of pharmaceuticals.[7][14][15][16][17] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocylic amines.

Typical Reaction Conditions:

| Component | Example | Role |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvent |

Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.06 eq) to a dried reaction vessel.

-

Add the base (1.2-2.0 eq).

-

Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl halide) and sp-hybridized carbons (from a terminal alkyne).[9][18][19][20][21] This reaction is valuable for introducing linear, rigid alkynyl linkers into a molecule, which can be important for probing binding pockets of biological targets.

Typical Reaction Conditions:

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Catalyzes the palladium cycle |

| Copper Co-catalyst | CuI | Catalyzes the copper cycle |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Source of the alkynyl group |

| Base | Et₃N, i-Pr₂NH | Acts as a base and solvent |

| Solvent | THF, DMF | Co-solvent if needed |

Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF or a mixture with the amine base), add the palladium catalyst (0.01-0.05 eq) and the copper(I) iodide co-catalyst (0.02-0.10 eq).

-

Add the amine base (2.0-5.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress until completion.

-

Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Heck Reaction: Alkenylation of the Pyrrole Core

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new, substituted alkene.[8][22][23][24][25] This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations or as key pharmacophoric elements.

Typical Reaction Conditions:

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Alkene | Styrene, Acrylates | The coupling partner |

| Base | Et₃N, K₂CO₃ | Neutralizes the HBr formed during the reaction |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent |

Protocol: Heck Reaction

-

Combine this compound (1.0 eq), the alkene (1.1-2.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (1.2-2.5 eq) in a reaction vessel.

-

Add the degassed solvent.

-

Heat the mixture to the required temperature (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction for completion.

-

Cool the mixture, filter off any solids, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product via column chromatography.

Deprotection of the Benzenesulfonyl Group

A crucial final step in many synthetic sequences is the removal of the benzenesulfonyl protecting group to unveil the free NH of the pyrrole ring. This is often necessary for biological activity. Several methods are available for this deprotection.